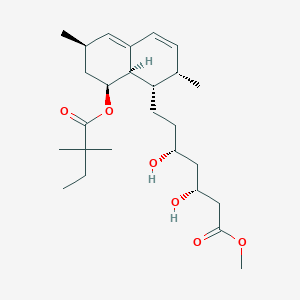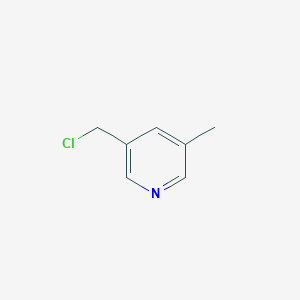
3-(Chloromethyl)-5-methylpyridine
Übersicht
Beschreibung
3-(Chloromethyl)-5-methylpyridine is a chemical compound that is related to various pyridine derivatives with potential applications in pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds such as 2-chloro-5-methylpyridine and its derivatives have been synthesized and analyzed for their structural and chemical properties, which can provide insights into the behavior of 3-(Chloromethyl)-5-methylpyridine .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions starting from different precursors. For instance, 2-chloro-5-methylpyridine can be prepared from 3-methylpyridine N-oxide using various chlorinating agents or from 2-aminopyridine by reaction with methyl nitrite in hydrogen chloride saturated solution . Similarly, 3-chloro-5-methylpyridazine, an analog, is synthesized from citraconic anhydride through chlorination, substitution, and oxidation reactions . These methods could potentially be adapted for the synthesis of 3-(Chloromethyl)-5-methylpyridine.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular structure of pyridine derivatives. For example, the structure of an adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined using this method, revealing short N···H···O hydrogen bridges . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, showing hydrogen bonding and π-π stacking interactions . These findings suggest that 3-(Chloromethyl)-5-methylpyridine may also exhibit interesting structural features such as hydrogen bonding or halogen interactions.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, 5-amino-2-chloro-3-methylpyridine can form coordination compounds with copper(II) and cobalt(II), which exhibit different magnetic properties . Additionally, 2-chloro-5-methylpyridine-3-olefin derivatives have been shown to undergo photochemical E (trans) to Z (cis) isomerization, which can be efficiently induced via triplet sensitized excitation . These reactions highlight the reactivity of chloro-methylpyridine compounds and their potential for creating new materials with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the vibrational, electronic, and NMR properties of various chloro-nitropyridines and amino-chloro-methylpyridines have been studied using experimental and theoretical approaches, revealing insights into their stability, charge delocalization, and reactivity . The magnetic properties of cobalt(II) complexes with chloro-methylpyridines have also been investigated, showing high-spin cobalt(II) with significant magnetic moments . These studies suggest that 3-(Chloromethyl)-5-methylpyridine may also possess unique physical and chemical properties that could be explored for various applications.
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
-
Pharmaceuticals
-
Agrochemicals
-
Dyestuff Fields
-
Polymer Research
- Chloromethyl compounds can be used in the synthesis of hyper cross-linked polymers .
- These polymers have high surface areas, excellent porosity, and strong packing, making them useful in a wide range of applications such as gas storage, drug delivery, chromatographic separations, super capacitors, and water treatment .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZYVVUYEDSKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474853 | |
| Record name | 3-(CHLOROMETHYL)-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-methylpyridine | |
CAS RN |
158876-83-6 | |
| Record name | 3-(CHLOROMETHYL)-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



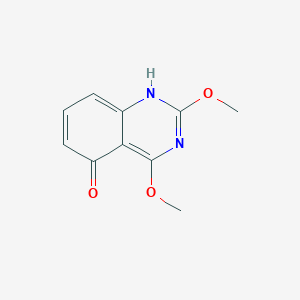
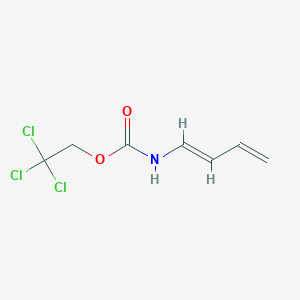
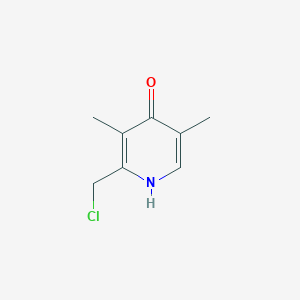
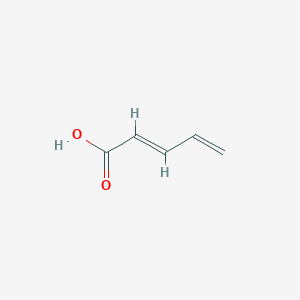

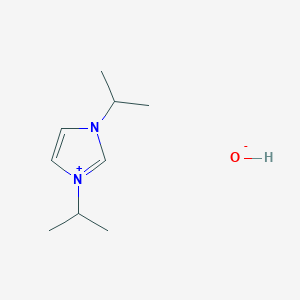
![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
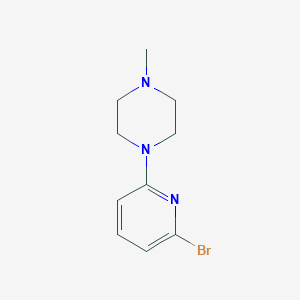
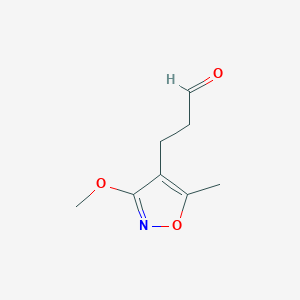
![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
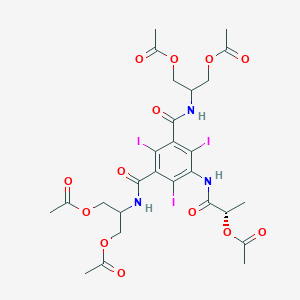
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
